molecular formula C9H11ClN2 B1453301 Methylamino-phenyl-acetonitrile hydrochloride CAS No. 5537-52-0

Methylamino-phenyl-acetonitrile hydrochloride

Cat. No. B1453301
CAS RN: 5537-52-0
M. Wt: 182.65 g/mol
InChI Key: HRRDHPMAFBTHOH-UHFFFAOYSA-N
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Description

“Methylamino-phenyl-acetonitrile hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 2406235-07-0 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “Methylamino-phenyl-acetonitrile hydrochloride” is 1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H . This indicates that the compound contains a methylamino group attached to a phenyl group, which is further connected to an acetonitrile group. The compound also includes a hydrochloride group.


Physical And Chemical Properties Analysis

“Methylamino-phenyl-acetonitrile hydrochloride” is a solid compound . It has a molecular weight of 182.65 .

Scientific Research Applications

Organic Synthesis

“Methylamino-phenyl-acetonitrile hydrochloride” is utilized as an intermediate in organic synthesis. Its structure allows for the introduction of the methylamino-phenyl group into various organic compounds, which can be pivotal in the synthesis of pharmaceuticals and agrochemicals. The compound’s reactivity is harnessed to create complex molecules through reactions such as nucleophilic substitution and catalytic hydrogenation .

Electrochemical Applications

In electrochemistry, this compound serves as a solvent and reactant due to its good conductivity and environmentally friendly features. It’s involved in the synthesis of nitrogen-containing compounds or nitrile-containing compounds, playing a crucial role in the development of new electrochemical methods .

Medicinal Chemistry

In medicinal chemistry, “Methylamino-phenyl-acetonitrile hydrochloride” is explored for its potential to act as a building block for active pharmaceutical ingredients (APIs). Its methylamino group can interact with biological targets, making it a candidate for drug discovery projects aimed at developing new treatments .

Material Science

This chemical is also investigated in material science for the creation of novel materials with specific properties. For instance, it can be used to synthesize polymers or coatings with enhanced durability or specific electronic properties .

Analytical Chemistry

The compound finds application in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibration of instruments and as a reference compound in various analytical techniques .

Catalysis

“Methylamino-phenyl-acetonitrile hydrochloride” is used in catalysis research to study new catalytic processes. Its ability to participate in bond formation reactions makes it a valuable tool for understanding and developing new catalysts .

properties

IUPAC Name

2-(methylamino)-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRDHPMAFBTHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-2-phenylacetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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